Dihydro Cabergoline-(d5 major)
Description
Properties
Molecular Formula |
C₂₆H₃₄D₅N₅O₂ |
|---|---|
Molecular Weight |
458.65 |
Synonyms |
(8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-propyl-d5-ergoline-8-carboxamide; (6aR,9R,10aR)-N-(3-(Dimethylamino)propyl)-N-(ethylcarbamoyl)-7-propyl-d5-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dihydro Cabergoline D5 Major
General Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into organic molecules is achieved through several robust methods, each with its own advantages regarding selectivity, efficiency, and substrate compatibility. The choice of method depends on the target molecule's structure, the desired location of the deuterium atoms, and the availability of deuterated reagents.
Hydrogen-Deuterium (H/D) exchange represents the most direct method for deuterium labeling, involving the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom. nih.gov This method is often catalyzed by acids, bases, or transition metals and is most effective for hydrogens that are somewhat acidic or accessible. researchgate.net For instance, hydrogens alpha to a carbonyl group can be exchanged under basic conditions using a deuterated solvent like D₂O. nih.gov Metal catalysts, such as iridium, ruthenium, or rhodium, can activate C-H bonds that are typically unreactive, allowing for direct exchange with a deuterium source, which is often deuterium gas (D₂) or heavy water (D₂O). nih.govresearchgate.netresearchgate.net This approach is highly atom-efficient as it does not require pre-functionalization of the substrate. nih.gov
Reductive deuteration involves the addition of deuterium across a double or triple bond, or the replacement of an oxygen-containing functional group with deuterium. Common deuterating agents for this purpose include metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). These reagents can reduce carbonyls, esters, and other functional groups, incorporating deuterium in the process. Another significant approach is catalytic deuteration, where deuterium gas (D₂) is added across an unsaturated bond (e.g., an alkene or alkyne) in the presence of a metal catalyst such as palladium on carbon (Pd/C). researchgate.net This method is particularly useful for achieving high levels of deuterium incorporation in a specific and predictable manner.
This technique involves the replacement of a halogen atom (e.g., Cl, Br, I) with a deuterium atom. It is a valuable method for site-specific labeling because halogen atoms can often be introduced into a molecule with high regioselectivity. The dehalogenation can be achieved using several methods, including radical reactions or, more commonly, transition-metal-catalyzed processes. chemrxiv.org Palladium-catalyzed reactions, for instance, can effectively cleave a carbon-halogen bond and facilitate its replacement with a deuterium atom from a source like D₂ gas or D₂O. chemrxiv.orgnih.gov This provides a reliable route to deuterated compounds with high isotopic purity at the desired position. nih.gov
Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a critical challenge in the synthesis of complex, chiral molecules. Stereoselective deuteration aims to introduce deuterium at a specific position with a defined orientation (e.g., R or S configuration). This can be accomplished using chiral catalysts in reductive deuteration processes or through enzymatic transformations. ansto.gov.au Microbial-based methods, for example, can perform highly enantioselective reductions of ketones, incorporating deuterium from a deuterated medium with exceptional stereocontrol. ansto.gov.aursc.org Such strategies are essential when the biological activity of a molecule is dependent on its specific stereochemistry.
Table 1: Overview of General Deuteration Methodologies
| Methodology | Deuterium Source | Key Reagents/Catalysts | Typical Application |
|---|---|---|---|
| H/D Exchange | D₂O, D₂ gas, Deuterated solvents | Acids, Bases, Transition metals (Ir, Ru, Rh) | Labeling of labile protons, C-H activation |
| Reductive Deuteration | D₂ gas, LiAlD₄, NaBD₄ | Metal catalysts (Pd, Pt, Rh), Metal deuterides | Saturation of double/triple bonds, Reduction of carbonyls |
| Dehalogenative Deuteration | D₂ gas, D₂O | Palladium catalysts | Site-specific labeling via halogen precursors |
| Stereoselective Deuteration | D₂O, Deuterated media | Chiral catalysts, Enzymes (e.g., from yeasts) | Synthesis of chiral deuterated compounds |
Precursor Synthesis and Derivatization Pathways for Ergoline (B1233604) Alkaloids
Ergoline alkaloids, including cabergoline (B1668192), are characterized by their tetracyclic ergoline ring system. The synthesis of these molecules typically starts from lysergic acid or its derivatives, which are obtained from natural sources or through total synthesis. A common precursor for cabergoline is 9,10-dihydrolysergic acid. nih.govresearchgate.net
The synthesis of cabergoline from this precursor involves several key derivatization steps:
Amidation: The carboxylic acid at the C-8 position of the ergoline ring is converted into an amide. This is typically achieved by reacting the acid with 3-(dimethylamino)propylamine. nih.gov
Urea (B33335) Formation: The crucial N-acylurea moiety is then constructed. One method involves reacting the resulting amide with ethyl isocyanate at elevated temperatures. nih.gov However, due to the hazardous nature of isocyanates, an improved and milder process was developed. This alternative pathway involves reacting the amide with phenyl chloroformate, followed by treatment with ethylamine (B1201723) to form the unsymmetrical N-acylurea side chain. nih.govresearchgate.net
N-Alkylation: The nitrogen at the N-6 position of the ergoline ring is alkylated. For cabergoline itself, this involves the introduction of an allyl group. For Dihydro Cabergoline, this position is occupied by a propyl group. This alkylation can be performed on an ergoline precursor that is unsubstituted at the N-6 position (a "nor" derivative). newdrugapprovals.orgnewdrugapprovals.org
Specific Deuteration Strategies for Dihydro Cabergoline-(d5 major)
The designation "d5 major" in Dihydro Cabergoline-(d5 major) indicates that five deuterium atoms are incorporated into the molecule, specifically on the N-6 propyl group. This points to two primary synthetic strategies for its preparation.
Strategy 1: Catalytic Deuteration of Cabergoline
The most direct and plausible route to Dihydro Cabergoline-(d5 major) is through the catalytic deuteration of Cabergoline. Cabergoline features an allyl group (-CH₂-CH=CH₂) at the N-6 position. The double bond in this allyl group can be saturated using deuterium gas (D₂) in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C).
Reaction: Cabergoline + D₂ (excess) --(Pd/C)--> Dihydro Cabergoline-(d4)
In this reaction, four deuterium atoms would add across the double bond and replace the two vinylic protons, leading to a d4-labeled propyl group. However, under certain catalytic conditions, exchange reactions can occur on the carbon adjacent to the newly formed double bond, potentially leading to the incorporation of a fifth deuterium atom, resulting in a d5-propyl group. A similar strategy involving the hydrogenation of a propargyl precursor with tritium (B154650) gas has been described for producing radiolabeled ergoline derivatives, lending strong support to this approach. newdrugapprovals.orgnewdrugapprovals.org
Strategy 2: Alkylation with a Deuterated Propyl Group
An alternative pathway involves starting with a precursor that lacks the N-6 substituent, often referred to as a "nor-dihydro-cabergoline" intermediate. This intermediate would then be alkylated using a deuterated propyl halide, such as 1-iodopropane-d5 or 1-bromopropane-d5.
Preparation of Deuterated Alkylating Agent: A deuterated propyl halide can be synthesized from a deuterated alcohol, such as propan-1-ol-d5. For example, reacting the deuterated alcohol with iodine and phosphorus can yield 1-iodopropane-d5.
N-Alkylation Reaction: The "nor-dihydro-cabergoline" is then reacted with the d5-propyl halide. The N-6 nitrogen acts as a nucleophile, displacing the halide and forming the C-N bond, thereby introducing the deuterated propyl group onto the ergoline core.
This method offers precise control over the number and location of the deuterium atoms, as the isotopic label is introduced via a pre-labeled building block.
Table 2: Proposed Specific Synthetic Routes for Dihydro Cabergoline-(d5 major)
| Strategy | Starting Material | Key Deuteration Step | Reagents | Advantages |
|---|---|---|---|---|
| 1. Catalytic Deuteration | Cabergoline | Reductive deuteration of the N-6 allyl group | D₂ gas, Palladium on Carbon (Pd/C) | Atom-efficient; utilizes a readily available advanced precursor. |
| 2. N-Alkylation | Nor-dihydro-cabergoline | Nucleophilic substitution with a deuterated alkyl halide | d5-Propyl iodide or d5-Propyl bromide | High control over isotopic incorporation; avoids potential side reactions of catalytic deuteration. |
Localization and Regioselectivity of Deuterium Incorporation
The synthesis of Dihydro Cabergoline-(d5 major) is a precise process that involves the strategic placement of five deuterium atoms. This isotopic labeling is specifically targeted to the ethyl group at the N6 position of the ergoline ring structure. The primary goal of this regioselective deuteration is to create a stable, isotopically labeled internal standard essential for pharmacokinetic studies and bioanalytical assays that use mass spectrometry. thalesnano.comsimsonpharma.comumsl.educlearsynth.com
The regioselectivity of the deuterium incorporation is critical to ensure that the deuterium atoms are confined to the intended ethyl group, resulting in a -CD2CD3 moiety. This specificity is typically achieved by employing a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, during the synthetic process. The reaction generally involves the N-alkylation of a suitable dihydrocabergoline precursor that lacks the N6-ethyl group.
The selection of appropriate reaction conditions, including the choice of solvent and base, is crucial to facilitate the desired nucleophilic substitution while preventing any unwanted side reactions or isotopic scrambling. The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which helps to ensure that the deuterium labels remain fixed in their designated positions throughout the synthesis and subsequent analytical applications. nih.govmusechem.comneulandlabs.com
Optimization of Deuteration Yield and Isotopic Purity
Achieving a high deuteration yield and exceptional isotopic purity are paramount in the synthesis of Dihydro Cabergoline-(d5 major). digitellinc.com The objective is to maximize the incorporation of the d5-ethyl group while minimizing the presence of molecules with fewer than five deuterium atoms (d0 to d4 isotopologues) and any remaining unlabeled starting material. researchgate.net
Several key factors are optimized to achieve this:
High-Purity Deuterated Reagents: The isotopic enrichment of the deuterated ethylating agent is a critical determinant of the final product's isotopic purity. Reagents with a high percentage of deuterium (typically >98%) are essential to ensure a high proportion of the desired d5 product.
Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is necessary to drive the reaction to completion and maximize the yield of the deuterated product. This helps to minimize the presence of unreacted starting materials and partially deuterated intermediates.
Advanced Purification Techniques: Following the synthesis, rigorous purification is employed to isolate the Dihydro Cabergoline-(d5 major) from any impurities. hyphadiscovery.com High-performance liquid chromatography (HPLC) is a common and effective method for achieving high chemical and isotopic purity. schd-shimadzu.com
The isotopic purity of the final product is typically confirmed using mass spectrometry, which can differentiate between the various isotopologues based on their mass-to-charge ratios. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the specific locations of the deuterium atoms within the molecule. simsonpharma.combrightspec.com
Table 1: Key Parameters for Optimizing Deuteration of Dihydro Cabergoline
| Parameter | Optimized Condition | Rationale |
| Deuterated Reagent Purity | >98% Isotopic Enrichment | Directly influences the isotopic purity of the final product. |
| Reaction Stoichiometry | Slight excess of deuterated reagent | Drives the reaction towards completion, maximizing yield. |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | Effectively separates the d5 isotopologue from impurities and other isotopologues. |
| Analytical Verification | Mass Spectrometry and NMR Spectroscopy | Confirms isotopic purity and precise location of deuterium atoms. |
Scale-Up Considerations for Research Material Production
Transitioning the synthesis of Dihydro Cabergoline-(d5 major) from a laboratory scale to the production of larger quantities for research presents several challenges that require careful consideration. sigmaaldrich.com
Key scale-up considerations include:
Cost and Availability of Starting Materials: Deuterated reagents, especially those with high isotopic enrichment, can be significantly more expensive and less readily available than their non-deuterated counterparts. nih.govneulandlabs.com Sourcing a reliable and cost-effective supply of the deuterated ethylating agent is a primary concern for large-scale production.
Process Optimization and Control: Reaction conditions that are easily managed on a small scale, such as temperature control and mixing, can become more complex and challenging to maintain uniformly in larger reaction vessels. Inefficient heat transfer or inadequate mixing can lead to the formation of byproducts and a decrease in both yield and isotopic purity.
Purification Strategy: Chromatographic purification methods like HPLC, while highly effective at the lab scale, can be costly and time-consuming when scaled up. tlcstandards.com Developing more efficient and economical large-scale purification techniques, such as crystallization or preparative chromatography, is often necessary.
Regulatory and Quality Control: For research materials intended for use in regulated studies, production must adhere to stringent quality standards, such as Good Manufacturing Practices (GMP). sigmaaldrich.com This involves robust analytical testing to ensure the chemical and isotopic purity of each batch, as well as comprehensive documentation of the entire manufacturing process. criver.com
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| High cost of deuterated reagents | Process optimization to maximize yield and minimize waste; exploring alternative synthetic routes. |
| Maintaining reaction control | Use of specialized reaction equipment with precise temperature and mixing controls. |
| Scalability of purification | Development of crystallization methods or preparative chromatography protocols. |
| Regulatory compliance | Implementation of a robust quality management system and adherence to GMP guidelines. |
Advanced Analytical Characterization of Dihydro Cabergoline D5 Major
Chromatographic Methodologies for Purity and Impurity Profiling
Chiral Chromatography for Stereoisomeric Purity
The stereoisomeric purity of Dihydro Cabergoline-(d5 major) is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of enantiomers and diastereomers. Given that Dihydro Cabergoline (B1668192) is an ergoline (B1233604) derivative, methods developed for similar alkaloids can be adapted for its analysis.
The selection of a suitable chiral stationary phase (CSP) is the most critical step in developing a chiral HPLC method. For ergoline alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity. These stationary phases operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.
A typical chiral HPLC method for the stereoisomeric purity of Dihydro Cabergoline-(d5 major) would involve a normal-phase or polar organic mode of separation. The mobile phase composition is optimized to achieve baseline separation of all potential stereoisomers.
Table 1: Illustrative Chiral HPLC Method Parameters for Stereoisomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
The resolution between the desired stereoisomer and any potential impurities is a key performance indicator of the method. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable for baseline separation. The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Quantitative and Qualitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for both the quantitative and qualitative analysis of Dihydro Cabergoline-(d5 major). Its high sensitivity and selectivity make it the method of choice for bioanalytical applications.
For quantitative analysis, a validated LC-MS/MS method is employed to determine the concentration of Dihydro Cabergoline-(d5 major) in biological matrices. The method typically utilizes a stable isotope-labeled internal standard, which in this case would be a different isotopologue of Dihydro Cabergoline or a structurally similar compound. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition.
Given that Dihydro Cabergoline-(d5 major) is a deuterated analog of Cabergoline, the mass transition for Cabergoline can be used as a starting point for method development. For Cabergoline, a common transition is m/z 452.3 → 381.2 nih.gov. For Dihydro Cabergoline-(d5 major), the precursor ion would be expected at approximately m/z 457.3. The product ion would likely remain the same or shift depending on the location of the deuterium (B1214612) labels.
Table 2: Representative LC-MS/MS Parameters for the Analysis of Dihydro Cabergoline-(d5 major)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from metabolites and matrix components |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | ~m/z 457.3 |
| Product Ion (Q3) | ~m/z 381.2 |
| Collision Energy | Optimized for maximum signal |
Qualitative analysis by LC-MS/MS involves identifying unknown impurities and degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown compounds.
Purity Standards and Reference Material Qualification for Research Purposes
The qualification of Dihydro Cabergoline-(d5 major) as a reference material is a stringent process that establishes its identity, purity, and stability. As a non-pharmacopoeial standard, its qualification relies on a comprehensive set of analytical tests.
The identity of the reference material is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These analyses confirm the chemical structure and the location of the deuterium labels.
The purity of the reference material is assessed using a combination of chromatographic and other analytical techniques. This includes:
Chromatographic Purity: Determined by HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a UV detector at a non-specific wavelength to quantify all impurities.
Stereoisomeric Purity: Assessed using the validated chiral HPLC method as described in section 3.2.3.
Residual Solvents: Quantified by Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector.
Water Content: Determined by Karl Fischer titration.
Inorganic Impurities: Assessed by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The qualification process also involves establishing the stability of the reference material under defined storage conditions. A stability study is conducted to determine the re-test date or shelf life of the standard.
Table 3: Typical Qualification Parameters for a Dihydro Cabergoline-(d5 major) Reference Standard
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, ²H NMR, MS, IR | Conforms to the expected structure |
| Assay (as is) | Mass Balance or qNMR | Report value |
| Chromatographic Purity | HPLC-UV/CAD | ≥ 98.0% |
| Stereoisomeric Purity | Chiral HPLC | ≥ 99.0% of the desired stereoisomer |
| Isotopic Purity | Mass Spectrometry | ≥ 98% isotopic enrichment |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-FID/MS | Complies with ICH Q3C limits |
| Inorganic Impurities | ICP-MS | Report values |
The qualified reference material is accompanied by a Certificate of Analysis (CoA) that details the results of all tests performed and provides information on its proper storage and handling. This ensures its suitability for use as a reliable standard in research and regulated environments.
Preclinical Pharmacokinetic and Metabolic Research of Dihydro Cabergoline D5 Major in Model Systems
In Vitro Metabolic Stability and Kinetic Isotope Effects (KIEs)
In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's half-life and clearance in the body. nih.gov For Dihydro Cabergoline-(d5 major), these studies also elucidate the impact of deuteration on its biotransformation.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. pharmafocusasia.comnih.gov They are a standard model for assessing the Phase I metabolic stability of new chemical entities. researchgate.net The parent compound, Cabergoline (B1668192), is known to be extensively metabolized, but primarily through hydrolysis of the acylurea bond, with minimal involvement of CYP450 enzymes. nih.gov However, other ergoline (B1233604) derivatives have shown interaction with CYP3A4. drugbank.com
For Dihydro Cabergoline-(d5 major), microsomal stability assays are employed to determine the rate of its degradation. The compound would be incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH (for CYP-mediated reactions). The concentration of the parent compound is monitored over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). pharmafocusasia.com
Given that the primary metabolic route for Cabergoline is hydrolysis, it is expected that Dihydro Cabergoline would follow a similar path. The deuteration in Dihydro Cabergoline-(d5 major) is on the ethyl group of the urea (B33335) moiety. If any minor oxidative metabolism by CYP enzymes occurs at this position, the deuterium (B1214612) substitution would be expected to slow this reaction, thereby increasing the metabolic stability of the compound relative to its non-deuterated counterpart. juniperpublishers.com
Table 1: Illustrative Metabolic Stability of Dihydro Cabergoline-(d5 major) in Human Liver Microsomes
| Parameter | Value | Description |
| Incubation Time | 0 - 60 min | Duration of the experiment. |
| Compound Concentration | 1 µM | Initial concentration of the test compound. |
| Microsomal Protein | 0.5 mg/mL | Concentration of liver microsomes. |
| in vitro t½ (min) | > 60 | Estimated time for 50% of the compound to be metabolized. A longer half-life suggests higher stability. |
| Intrinsic Clearance (µL/min/mg) | < 10 | Volume of microsomal matrix from which the compound is completely removed per unit time. Lower values indicate slower metabolism. |
Note: The data in this table is illustrative and represents typical results for a metabolically stable compound. Specific experimental results for Dihydro Cabergoline-(d5 major) are not publicly available.
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors found in intact cells, particularly for Phase II conjugation reactions. pharmafocusasia.com Isolated hepatocytes and precision-cut tissue slices (e.g., from the liver) offer a more comprehensive in vitro model system as they contain a wider array of metabolic enzymes and transporters in a more physiologically relevant environment. solvobiotech.com
In studies with Dihydro Cabergoline-(d5 major), incubation with suspended or plated hepatocytes would allow for the investigation of both Phase I and Phase II metabolic pathways. This system can reveal the formation of glucuronide or sulfate (B86663) conjugates, which might not be detected in microsomal assays. Furthermore, tissue slices can provide information on the distribution of the compound within the liver architecture. Analysis of metabolites formed in these systems helps to create a more complete picture of the drug's biotransformation.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a strategy used in medicinal chemistry to improve a drug's pharmacokinetic profile. juniperpublishers.comnih.gov The key principle behind this is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond proceed at a slower rate. wikipedia.org
This effect is particularly relevant for metabolic pathways mediated by enzymes like CYP450, which often involve the abstraction of a hydrogen atom as a rate-limiting step. nih.gov By strategically placing deuterium at a site of known metabolic vulnerability (a "soft spot"), the rate of metabolism at that position can be significantly reduced. nih.gov This can lead to several beneficial outcomes:
Reduced Metabolite Load: It can decrease the formation of potentially reactive or toxic metabolites.
Metabolic Switching: Slowing one metabolic pathway can sometimes redirect metabolism towards other, potentially more favorable, pathways. nih.gov
For Dihydro Cabergoline-(d5 major), the five deuterium atoms are located on the ethyl group. If this site is susceptible to oxidative metabolism (e.g., de-ethylation or hydroxylation), a primary KIE would be expected. This would slow the formation of corresponding metabolites, enhancing the stability of the parent molecule. The magnitude of the KIE (kH/kD) can be quantified in in vitro systems by comparing the clearance rates of the deuterated and non-deuterated analogs. nih.gov
Table 2: Theoretical Kinetic Isotope Effect (KIE) on a Minor Oxidative Pathway
| Compound | Intrinsic Clearance (CLint) (µL/min/mg) | KIE (kH/kD) |
| Dihydro Cabergoline (non-deuterated) | 15 | 2.0 |
| Dihydro Cabergoline-(d5 major) | 7.5 |
Note: This table presents a hypothetical example where deuteration halves the rate of a minor oxidative metabolic pathway, resulting in a KIE of 2. The primary metabolism of Cabergoline is via hydrolysis, which is not expected to be significantly affected by this deuteration.
In Vitro Transport and Permeability Studies
For a drug to be effective, it must be able to cross biological membranes to reach its site of action. In vitro transport and permeability studies are designed to predict a drug's absorption and distribution characteristics.
Cell-based assays, such as those using Caco-2 cells, are the gold standard for predicting intestinal permeability. nih.govspringernature.com Caco-2 is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and efflux transporters, mimicking the intestinal barrier. nih.gov
To assess the permeability of Dihydro Cabergoline-(d5 major), the compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) side of the Caco-2 monolayer. The rate at which the compound appears on the opposite side is measured to calculate an apparent permeability coefficient (Papp). researchgate.net
High Permeability: Compounds with a high Papp value are likely to be well-absorbed in vivo.
Low Permeability: Compounds with a low Papp value may have absorption issues.
The parent compound, Cabergoline, is orally administered, suggesting it has sufficient permeability for absorption. It is not anticipated that the deuteration in Dihydro Cabergoline-(d5 major) would significantly alter its fundamental physicochemical properties that govern passive diffusion. Therefore, it is expected to exhibit moderate to high permeability in Caco-2 assays.
The intestinal barrier is equipped with efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), which actively pump xenobiotics back into the intestinal lumen, thereby limiting their absorption. ebmconsult.comsigmaaldrich.com Many drugs are substrates for these transporters.
The Caco-2 cell model is also used to identify if a compound is a substrate of efflux transporters. sigmaaldrich.com This is achieved by comparing the permeability in the basolateral-to-apical (B-A) direction with the apical-to-basolateral (A-B) direction. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 (typically >2) suggests that the compound is actively transported out of the cells. nih.gov To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor of that transporter. Inhibition of efflux would result in a decreased efflux ratio and increased A-B permeability.
While specific data for Dihydro Cabergoline-(d5 major) is unavailable, some ergoline derivatives are known to interact with efflux transporters. nih.gov Therefore, it is plausible that Dihydro Cabergoline-(d5 major) could be a substrate for transporters like P-gp. Investigating this interaction is a crucial step in understanding its potential oral bioavailability and drug-drug interaction profile.
Table 3: Representative Caco-2 Permeability Assay Results
| Parameter | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Dihydro Cabergoline-(d5 major) | A -> B | 8.5 | 2.5 | Potential Efflux Substrate |
| B -> A | 21.3 | |||
| Atenolol (Low Permeability Control) | A -> B | < 1.0 | N/A | Low Permeability |
| Propranolol (High Permeability Control) | A -> B | > 20.0 | N/A | High Permeability |
Note: The data presented is illustrative. An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-gp, potentially limiting its net absorption.
Distribution Studies in Preclinical Animal Models (Excluding human pharmacokinetics)
Understanding the distribution of a compound within the body is fundamental to predicting its efficacy and potential sites of action. For Dihydro Cabergoline-(d5 major), preclinical studies in animal models are designed to elucidate how the compound partitions into various tissues and whether it can cross critical biological barriers.
Tissue Distribution Profiles
While specific tissue distribution data for Dihydro Cabergoline-(d5 major) is not extensively available in public literature, inferences can be drawn from studies of the parent compound, Cabergoline. Cabergoline is known to distribute into various tissues, and it is anticipated that its deuterated dihydro metabolite would exhibit a similar, though potentially quantitatively different, pattern.
In rodent models, dopamine (B1211576) receptors, the primary targets for Cabergoline and its active metabolites, are present throughout the bowel, including both nerve-containing layers and the mucosa mdpi.com. This suggests that Dihydro Cabergoline-(d5 major) would likely distribute to the gastrointestinal tract. Furthermore, studies on related dopamine agonists often utilize animal models to assess distribution into target and non-target tissues, which can vary significantly between species nih.gov.
Below is a hypothetical representation of a tissue distribution profile for a compound like Dihydro Cabergoline-(d5 major) in a preclinical model, illustrating the type of data generated in such studies.
Table 1: Hypothetical Tissue Distribution of Dihydro Cabergoline-(d5 major) in Rats (ng/g tissue)
| Time (hours) | Liver | Kidney | Brain | Lung | Spleen |
|---|---|---|---|---|---|
| 1 | 150 | 120 | 15 | 80 | 60 |
| 4 | 90 | 70 | 8 | 45 | 35 |
| 12 | 30 | 25 | 2 | 15 | 10 |
This table is illustrative and does not represent actual experimental data for Dihydro Cabergoline-(d5 major).
Blood-Brain Barrier Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for neurologically active drugs. Cabergoline itself is designed to act on dopamine D2 receptors within the central nervous system. Studies have shown that Cabergoline can have protective effects on the integrity of the BBB under certain pathological conditions, such as those induced by lipopolysaccharide (LPS) nih.govresearchgate.net. This implies that the parent compound interacts with the cerebral microvasculature.
For Dihydro Cabergoline-(d5 major), it is expected to also penetrate the BBB to exert its effects on central dopamine receptors. The physicochemical properties of the molecule, which are largely preserved upon deuteration, would support its transit across the BBB. Research on other compounds has demonstrated that various factors can influence BBB permeability, and specific transporters and receptors can play a role mdpi.com.
Excretion Pathways and Metabolite Profiling in Animal Models
The elimination of a drug from the body occurs through metabolism and excretion. For Cabergoline, it is known to be extensively metabolized in the liver, primarily through hydrolysis nih.govsigmaaldrich.com. Cytochrome P450 (CYP) mediated metabolism appears to be minimal for the parent drug nih.govsigmaaldrich.com. Less than 4% of Cabergoline is excreted unchanged in the urine nih.govsigmaaldrich.com.
For Dihydro Cabergoline-(d5 major), the primary routes of excretion are expected to be similar to the non-deuterated analogue. The majority of the compound and its subsequent metabolites would likely be eliminated via the feces after hepatic metabolism and biliary excretion. Urinary excretion is expected to be a minor pathway.
Metabolite profiling in animal models would aim to identify the metabolic products of Dihydro Cabergoline-(d5 major). The deuteration at specific sites is intended to slow down metabolism at those positions. This could potentially alter the ratio of different metabolites compared to the non-deuterated compound.
Comparative Pharmacokinetic Analysis with Non-Deuterated Analogues: Mechanistic Implications of Deuteration
The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug, a concept known as the kinetic isotope effect (KIE) . This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during enzymatic metabolism .
Mechanistic Implications:
Reduced Metabolic Rate: For drugs where metabolism involves the cleavage of a C-H bond, substituting it with a C-D bond can slow down the metabolic rate . This is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolic clearance of a vast number of drugs plos.org.
Altered Metabolite Profile: Deuteration can also lead to "metabolic switching," where the body metabolizes the drug at an alternative, non-deuterated site plos.org. This can change the relative abundance of different metabolites, potentially reducing the formation of toxic metabolites or increasing the formation of active ones .
In the case of Dihydro Cabergoline-(d5 major), the deuterium atoms are placed at a site susceptible to metabolism. The expectation is that this will slow its breakdown compared to the non-deuterated Dihydro Cabergoline. This could lead to a more favorable pharmacokinetic profile, potentially allowing for less frequent administration or a lower required dose to achieve the same therapeutic effect.
Understanding the specific enzymes involved in the metabolism of the non-deuterated analogue is crucial for predicting the in vivo outcome of deuteration nih.govsemanticscholar.orgwindows.net. The success of a deuteration strategy depends on a clear understanding of the drug's systemic clearance mechanism and the contribution of different metabolic pathways nih.govsemanticscholar.orgwindows.net.
Table 2: Illustrative Comparative Pharmacokinetic Parameters
| Parameter | Dihydro Cabergoline (Hypothetical) | Dihydro Cabergoline-(d5 major) (Projected) |
|---|---|---|
| Cmax (ng/mL) | 5.0 | 5.5 |
| Tmax (hr) | 2.0 | 2.5 |
| AUC (ng·hr/mL) | 50 | 75 |
| t½ (hr) | 10 | 15 |
This table provides a hypothetical comparison to illustrate the potential effects of deuteration and does not represent actual experimental data.
The projected changes in the table, such as an increased AUC and t½ and decreased clearance (CL/F) for the deuterated compound, are consistent with the known effects of deuterium substitution on drug pharmacokinetics researchgate.netnih.gov.
Pharmacodynamic Characterization and Mechanistic Elucidation of Dihydro Cabergoline D5 Major in Research Models
Receptor Binding Affinity and Selectivity Profiling
The pharmacodynamic profile of a compound is fundamentally defined by its binding affinity for a range of biological targets. In vitro studies have been instrumental in characterizing the receptor binding profile of Cabergoline (B1668192), revealing a high affinity and selectivity for specific dopamine (B1211576) receptor subtypes, alongside significant interactions with various serotonin (B10506) and adrenergic receptors.
Radioligand binding assays are a cornerstone in determining the affinity of a drug for its receptor. In these assays, a radiolabeled compound (radioligand) is used to specifically bind to a receptor, and the test compound (in this case, Cabergoline) is introduced to compete for this binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.
Studies on Cabergoline have demonstrated its highest affinity for the dopamine D2 receptor. nih.gov It also exhibits high affinity for the dopamine D3 and D4 receptors. pharmacoj.com Furthermore, Cabergoline shows significant affinity for several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as for α2-adrenergic receptors. pharmacoj.comwikipedia.org Conversely, its affinity for dopamine D1, α1-adrenergic, and 5-HT7 receptors is moderate to low. pharmacoj.comwikipedia.org
| Receptor | Binding Affinity (Ki [nM]) |
|---|---|
| Dopamine D1 | 214.0–32,000 |
| Dopamine D2S | 0.50–0.62 |
| Dopamine D2 (human striatum) | 0.61 |
| Dopamine D3 (human striatum) | 1.27 |
| Serotonin 5-HT2B | 1.4 |
Competition binding studies further elucidate the interaction of a compound with its receptor in the presence of other ligands. These studies have confirmed the high affinity of Cabergoline for the D2 receptor, showing it to be more selective for the D2 receptor compared to other ergot alkaloids like bromocriptine (B1667881) and pergolide. nih.gov In comparative binding assays in human striatum, Cabergoline displayed one of the highest affinities for the D2 receptor among clinically used dopamine agonists. nih.gov
The affinity of Cabergoline for the D3 receptor subtype has also been shown to be comparable to that of pramipexole, another dopamine agonist. nih.gov The interaction of Cabergoline with serotonin receptors, particularly the 5-HT2B receptor, has been a subject of significant research. Competitive binding assays have confirmed a high affinity of Cabergoline for this receptor subtype. nih.gov
Functional Receptor Activity and Signal Transduction Pathways
Beyond binding affinity, it is crucial to understand the functional consequences of a drug-receptor interaction. Cell-based assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor), and to quantify its potency and efficacy.
Cabergoline functions as a potent agonist at the dopamine D2 receptor, which is its primary mechanism of action for its therapeutic effects. droracle.ai It also acts as a partial or full agonist at dopamine D3 and D4 receptors, as well as at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. pharmacoj.com Conversely, it behaves as an antagonist at 5-HT7 and α2-adrenergic receptors. pharmacoj.com
The potency of a drug is typically measured by its half-maximal effective concentration (EC50), which is the concentration required to produce 50% of the maximum possible effect. wikipedia.org The efficacy (Emax) represents the maximum response a drug can elicit. researchgate.net Studies have shown that at the D2S receptor, Cabergoline acts as a full agonist. endocrine-abstracts.org At the 5-HT2B receptor, it also behaves as a full agonist, a property that has been linked to potential side effects. endocrine-abstracts.org In contrast, a dimethylated analog of cabergoline has been shown to be a partial but potent D2 agonist with an EC50 of 1.4 nM and an Emax of 50%. researchgate.net
| Receptor | Action | Potency (EC50 [nM]) | Efficacy (Emax [%]) |
|---|---|---|---|
| Dopamine D2S | Full agonist | Data not available | 102 |
| Serotonin 5-HT2B | Full agonist | 13 | Data not available |
Upon activation, G protein-coupled receptors (GPCRs) initiate intracellular signaling cascades. Dopamine D2-like receptors are coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org As a potent D2 receptor agonist, Cabergoline's primary signaling mechanism involves the inhibition of the cAMP pathway. frontiersin.org
In addition to G protein-mediated signaling, many GPCRs also signal through β-arrestin pathways. β-arrestins are proteins that can be recruited to activated GPCRs, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades. The neuroprotective effects of Cabergoline against oxidative stress have been shown to be mediated by the D2 receptor and involve the suppression of the ERK1/2 signaling pathway. nih.gov
Allosteric Modulation and Receptor Heteromerization Studies
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. There is currently no direct evidence to suggest that Dihydrocabergoline or Cabergoline act as allosteric modulators at their primary receptor targets.
Receptor heteromerization is a phenomenon where two different GPCRs can form a functional complex, or heteromer, which may have unique pharmacological and signaling properties compared to the individual receptors. There is evidence to suggest that the anorexigenic effects of the D2 receptor agonist Cabergoline are dependent on the formation of heteromers between the ghrelin receptor (GHSR1a) and the dopamine D2 receptor in hypothalamic neurons. This interaction allosterically modifies the canonical D2 receptor signaling.
Comparative Pharmacodynamic Analysis: Influence of Deuteration on Receptor Interaction and Downstream Signaling
A comprehensive review of available scientific literature reveals a notable absence of studies specifically investigating the pharmacodynamic properties of Dihydro Cabergoline-(d5 major). Research has extensively characterized the parent compound, Cabergoline, as a potent and selective dopamine D2 receptor agonist. nih.govnih.govdroracle.ainih.govfrontiersin.orgdrugbank.comnih.gov Cabergoline exhibits a high affinity for the D2 receptor, which is significantly greater than its affinity for D1 receptors. nih.gov This selective interaction is central to its mechanism of action in various therapeutic applications. droracle.aidrugbank.com
The introduction of deuterium (B1214612) at specific molecular positions, a process known as deuteration, is a strategy employed in medicinal chemistry to favorably alter the pharmacokinetic profile of a drug. This modification can sometimes influence pharmacodynamic properties due to the kinetic isotope effect, which can lead to more stable drug-receptor interactions. However, without specific experimental data for Dihydro Cabergoline-(d5 major), any discussion on how deuteration might alter its receptor binding affinity, selectivity, or downstream signaling pathways compared to Cabergoline would be purely speculative.
To date, no comparative studies have been published that provide data on the binding affinities (Ki) of Dihydro Cabergoline-(d5 major) for dopamine receptor subtypes or other receptors. Consequently, a data-driven comparative analysis of receptor interaction between the deuterated and non-deuterated forms of Dihydro Cabergoline is not possible.
The following table illustrates the type of data that would be necessary for such a comparative analysis, though it is important to reiterate that the values for Dihydro Cabergoline-(d5 major) are hypothetical and not based on experimental evidence.
Interactive Data Table: Hypothetical Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor | Dopamine D1 Receptor | Serotonin 5-HT2B Receptor |
| Cabergoline | [Data from existing literature] | [Data from existing literature] | [Data from existing literature] |
| Dihydro Cabergoline-(d5 major) | [No data available] | [No data available] | [No data available] |
Users can hover over the values to see hypothetical percentage changes in affinity.
Investigation of Downstream Cellular Responses in In Vitro Models (e.g., Autophagy Induction)
The downstream cellular effects of Cabergoline have been a subject of research, with studies exploring its impact on processes such as autophagy. Autophagy is a cellular process for the degradation and recycling of cellular components, and its modulation by dopamine receptor agonists is an area of active investigation. Dopamine itself has a complex relationship with autophagy, and its oxidation products can influence autophagic pathways.
While the precise effects of Dihydro Cabergoline-(d5 major) on downstream cellular responses have not been documented, studies on the non-deuterated parent compound provide a foundation for potential areas of investigation. For instance, the activation of dopamine D2 receptors by agonists has been shown to modulate autophagy in various cell types.
Research into the specific downstream effects of Dihydro Cabergoline-(d5 major) in in vitro models is required to elucidate its cellular mechanism of action. Such studies would involve treating relevant cell lines with the compound and measuring markers of specific cellular pathways. For example, to investigate autophagy induction, researchers would typically measure the levels of proteins such as LC3-II and p62.
The table below outlines the type of experimental data that would be necessary to characterize the in vitro cellular responses to Dihydro Cabergoline-(d5 major). The data presented for the deuterated compound is hypothetical and serves only to illustrate the research that would be needed.
Interactive Data Table: Hypothetical In Vitro Cellular Responses
| Compound | Cell Line | Cellular Process Investigated | Key Marker Measured | Observed Effect |
| Cabergoline | Pituitary Lactotrophs | Prolactin Secretion | Prolactin Levels | Inhibition |
| Dihydro Cabergoline-(d5 major) | [e.g., Neuronal Cells] | Autophagy | LC3-II/LC3-I Ratio | [No data available] |
| Dihydro Cabergoline-(d5 major) | [e.g., Neuronal Cells] | Apoptosis | Caspase-3 Activity | [No data available] |
Users can click on an "Observed Effect" to see a hypothetical graphical representation of the dose-response curve.
Applications of Dihydro Cabergoline D5 Major As a Research Tool
Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a reliable internal standard is essential to control for variability during sample processing and analysis. aptochem.com Stable isotope-labeled (SIL) compounds like Dihydro Cabergoline-(d5 major) are considered the gold standard for this purpose. nih.govcrimsonpublishers.com
The development of robust analytical methods to quantify drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue is a cornerstone of pharmacokinetic research. musechem.com Dihydro Cabergoline-(d5 major) is an ideal internal standard for developing and validating methods to measure Cabergoline (B1668192) and its metabolites. researchgate.net
Because it is chemically almost identical to the analyte (the non-deuterated compound), it exhibits nearly the same behavior during every stage of the analytical process, including extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer. aptochem.comtexilajournal.com This co-elution and similar ionization response effectively compensates for matrix effects—where other components in the sample can suppress or enhance the analyte's signal—and corrects for any loss of sample during preparation. texilajournal.com
Method validation ensures that the analytical procedure is reliable and reproducible. bohrium.com As demonstrated in various bioanalytical assays for Cabergoline, key validation parameters are established to meet regulatory guidelines. nih.govresearchgate.netijprs.com These parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision. woah.org
| Validation Parameter | Description | Example from Cabergoline Assays |
|---|---|---|
| Linearity | The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. | Established in ranges such as 2.00–200.00 pg/mL for Cabergoline in human plasma. nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical instrument. | Reported as low as 0.5 pg/mL for Cabergoline. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Determined to be 1.6 pg/mL in a validated LC-MS/MS method for Cabergoline. nih.gov |
| Accuracy & Precision | Accuracy refers to the closeness of a measured value to a known true value. Precision refers to the closeness of two or more measurements to each other. | High accuracy and precision are consistently achieved in methods using appropriate internal standards. texilajournal.com |
The primary role of an internal standard is to ensure the accuracy and precision of analytical measurements. researchgate.net Dihydro Cabergoline-(d5 major), as a SIL internal standard, excels in this role. crimsonpublishers.com By mimicking the analyte, it corrects for potential errors that can be introduced at various steps, from sample collection and storage to the final measurement. texilajournal.com This ability to compensate for procedural variations is critical for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, where accurate concentration measurements are paramount. musechem.comnih.gov The use of a deuterated standard significantly reduces the variability in results that might arise from ion suppression or enhancement, a common challenge in mass spectrometry. texilajournal.com
Isotopic Tracers for Metabolic Pathway Elucidation in Research Models
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. acs.orgnih.gov By introducing a labeled compound like Dihydro Cabergoline-(d5 major), researchers can follow its journey through various metabolic pathways. springernature.com
Deuterium-labeled compounds are invaluable tools for studying drug metabolism both in living organisms (in vivo) and in cellular or subcellular systems (in vitro). acs.org The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a "kinetic isotope effect" (KIE), where enzymatic reactions that involve breaking this bond proceed more slowly for the deuterated compound. nih.govnih.govchem-station.com
Researchers can administer Dihydro Cabergoline-(d5 major) to study its metabolism. By comparing the rate and profile of metabolite formation with that of the non-deuterated parent drug, they can quantify the KIE. A significant KIE indicates that C-H bond cleavage at the site of deuteration is a rate-limiting step in the metabolic process. nih.govnih.gov This information is crucial for understanding the mechanisms of metabolic enzymes, such as those in the Cytochrome P450 (CYP) superfamily. nih.govnih.govresearchgate.net
Tracer studies with Dihydro Cabergoline-(d5 major) allow for the precise identification of its metabolic products. After administration, metabolites containing the deuterium label can be identified in biological samples using mass spectrometry. nih.gov This helps in constructing a comprehensive map of the drug's metabolic fate. jst.go.jp
This approach is also highly effective for identifying metabolic "soft spots"—positions on a molecule that are most vulnerable to enzymatic modification. plos.org By placing deuterium atoms at suspected soft spots, metabolism at those sites can be slowed or blocked due to the KIE. semanticscholar.org This may cause the metabolic machinery to attack other, less favorable positions on the molecule, a phenomenon known as "metabolic switching." plos.org Observing this switch helps researchers identify both primary and secondary sites of metabolism, providing a more complete picture of how the body processes the compound. plos.org Cabergoline is known to be extensively metabolized, primarily through hydrolysis of the acylurea bond, with minimal involvement of CYP enzymes. nih.govresearchgate.netdrugbank.com Deuterated tracers can help to further investigate these and other minor pathways in detail.
Mechanistic Probes for Enzyme Activity and Reaction Mechanism Studies
Beyond tracing metabolic pathways, the kinetic isotope effect associated with Dihydro Cabergoline-(d5 major) makes it a sophisticated probe for studying the mechanisms of the enzymes responsible for its metabolism. scispace.comacs.org By measuring how the rate of an enzymatic reaction changes upon deuterium substitution, scientists can gain insights into the transition state of the reaction—the highest-energy point along the reaction coordinate. acs.org
The magnitude of the KIE provides valuable clues about the geometry of the enzyme's active site and the specific chemical steps involved in catalysis. nih.govacs.org For example, in reactions catalyzed by Cytochrome P450 enzymes, a large KIE can confirm that the abstraction of a hydrogen atom is a key, rate-determining step in the oxidation of a substrate. nih.govnih.gov This information is fundamental to understanding how these enzymes function and how they interact with various drug molecules.
Applications in Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging)
The use of isotopically labeled compounds has revolutionized the study of metabolic pathways in vivo. Dihydro Cabergoline-(d5 major), as a deuterated molecule, represents a category of research tools with significant potential for application in advanced imaging techniques like Deuterium Metabolic Imaging (DMI). escholarship.org DMI is an emerging magnetic resonance imaging (MRI) method that tracks the fate of deuterium-labeled substrates in the body, offering a non-invasive window into metabolic processes in real-time. researchgate.netnih.gov
The fundamental principle of DMI lies in the low natural abundance of deuterium (²H) in biological systems, which is approximately 0.01%. escholarship.org This allows for the administration of a deuterium-enriched compound, which can then be detected with high sensitivity and minimal background signal using specialized MRI techniques. escholarship.orgnih.gov By tracking the appearance of the deuterium signal in different molecules over time, researchers can map metabolic pathways and quantify the rates of biochemical reactions. nih.govcam.ac.uk
Key Advantages of Deuterated Compounds in Metabolic Imaging:
Non-Invasive and Safe: Unlike techniques involving radioactive isotopes, such as Positron Emission Tomography (PET), DMI uses a stable, non-radioactive isotope, making it safer for longitudinal studies. nih.gov
High Sensitivity: The low natural background of deuterium allows for clear detection of the labeled substrate and its metabolic products. escholarship.org
Versatility: DMI can be adapted to study a wide range of metabolic processes by using different deuterated tracers, such as labeled glucose to study glycolysis or labeled acetate (B1210297) for fatty acid oxidation. nih.gov
Kinetic Information: The technique can provide quantitative data on the kinetics of metabolic fluxes, offering deeper insights than methods that only measure substrate uptake. nih.gov
While specific studies detailing the use of Dihydro Cabergoline-(d5 major) as a direct imaging agent in DMI are not yet prevalent, its nature as a deuterated analogue of a bioactive molecule makes it a candidate for specialized research. For instance, deuterated drugs can be used to investigate drug metabolism and distribution (ADME studies). researchgate.net The deuterium label allows for the unambiguous tracing of the compound and its metabolites, helping to elucidate metabolic pathways and identify potential sites of enzymatic action. simsonpharma.com This information is crucial in understanding the pharmacokinetics and pharmacodynamics of a drug. researchgate.netsimsonpharma.com
The table below summarizes the key features of Deuterium Metabolic Imaging.
| Feature | Description |
| Principle | MRI-based detection of administered deuterium-labeled compounds to track metabolic pathways. researchgate.net |
| Isotope | Deuterium (²H), a stable, non-radioactive isotope of hydrogen. escholarship.org |
| Natural Abundance | Very low (~0.01%), resulting in minimal background signal and high sensitivity. escholarship.org |
| Advantages | Non-invasive, safe for repeated studies, provides quantitative kinetic data. nih.gov |
| Applications | Visualizing glycolysis, tricarboxylic acid (TCA) cycle, fatty acid oxidation, and drug metabolism. nih.gov |
Reference Material for Impurity Quantification and Quality Control in Research Batches
In pharmaceutical research and development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Dihydro Cabergoline-(d5 major) serves a critical function as a stable isotope-labeled (SIL) internal standard for the accurate quantification of Dihydro Cabergoline and related impurities in research batches.
The control of impurities is a critical issue for regulatory bodies, and various analytical techniques are employed for impurity profiling. rroij.com These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS). biomedres.usijprajournal.com In these sensitive analytical methods, an internal standard is often used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.
A SIL internal standard is considered the "gold standard" for quantitative analysis, particularly in mass spectrometry-based assays. nih.gov Dihydro Cabergoline-(d5 major) is an ideal internal standard for the analysis of Cabergoline and its hydrogenated analogue, Dihydro Cabergoline, for several reasons:
Similar Physicochemical Properties: It shares nearly identical chemical and physical properties (e.g., polarity, ionization efficiency, and chromatographic retention time) with the non-labeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability.
Distinct Mass: The five deuterium atoms give it a mass-to-charge ratio (m/z) that is 5 Daltons higher than its non-deuterated counterpart. This mass difference allows the mass spectrometer to distinguish clearly between the analyte and the internal standard, preventing signal interference while ensuring they co-elute chromatographically. nih.gov
Minimizing Matrix Effects: In complex biological or chemical matrices, other substances can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. Because the SIL internal standard is affected by the matrix in the same way as the analyte, its inclusion allows for accurate correction of these effects.
The use of Dihydro Cabergoline-(d5 major) is essential for validating analytical methods and for the routine quality control of research batches. It enables researchers to reliably quantify impurities, ensuring that the material meets the stringent purity requirements for further study. This is crucial for maintaining the consistency and reliability of research data. synzeal.com
The table below lists Cabergoline and some of its related compounds used as reference materials.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cabergoline | C₂₆H₃₇N₅O₂ | 451.6 | Active Pharmaceutical Ingredient pharmaffiliates.com |
| Dihydro Cabergoline-(d5 major) | C₂₆H₃₄D₅N₅O₂ | 458.65 | Stable Isotope-Labeled Internal Standard pharmaffiliates.compharmaffiliates.com |
| Cabergoline - Impurity A | C₁₈H₂₀N₂O₂ | 296.36 | Process Impurity / Degradant pharmaffiliates.compharmaffiliates.com |
| Cabergoline - Impurity C | C₂₉H₄₂N₆O₃ | 522.68 | Process Impurity / Degradant pharmaffiliates.com |
Computational and Theoretical Approaches in the Study of Dihydro Cabergoline D5 Major
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dihydro Cabergoline-(d5 major), docking studies are crucial for understanding its interaction with dopamine (B1211576) receptors.
Table 1: Theoretical Binding Affinity Estimation of Cabergoline (B1668192) and Dihydro Cabergoline-(d5 major) with Dopamine D2 Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cabergoline | -9.8 | Asp114, Cys118, Phe389, Phe390, Trp386 |
| Dihydro Cabergoline-(d5 major) | -9.9 | Asp114, Cys118, Phe389, Phe390, Trp386 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential subtle differences in binding affinity that might be observed in a computational study.
Docking studies are instrumental in identifying the key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand. For cabergoline and its deuterated analog, interactions with key residues in the dopamine D2 receptor are expected to be similar. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. The N-propyl group of Dihydro Cabergoline-(d5 major), where the deuteration is located, likely engages in hydrophobic interactions within a specific sub-pocket of the receptor. The deuteration at this site could theoretically enhance the stability of these hydrophobic interactions, contributing to a potentially stronger binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its conformational flexibility and the stability of the binding interactions over time. mdpi.comfrontiersin.orgmdpi.com For Dihydro Cabergoline-(d5 major), MD simulations can be employed to:
Assess the stability of the predicted binding pose: By running simulations of the docked complex, researchers can verify if the initial binding pose is maintained over a simulated timeframe.
Analyze the flexibility of the ligand and receptor: MD simulations can reveal how the ligand and the amino acid residues in the binding pocket adjust their conformations to achieve an optimal fit.
Calculate binding free energies: More advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate estimations of the binding affinity by considering the dynamic nature of the system and the entropic contributions.
The primary influence of the d5-deuteration in MD simulations would be on the vibrational frequencies of the C-D bonds. This can lead to subtle changes in the conformational sampling of the N-propyl group, potentially favoring conformations that maximize favorable interactions within the binding pocket.
Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effect Prediction and Transition State Analysis
Quantum chemical calculations are essential for understanding the electronic structure of molecules and for predicting the kinetic isotope effect (KIE) of deuteration. researchgate.netrsc.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
In the context of Dihydro Cabergoline-(d5 major), quantum chemical calculations can be used to:
Predict the effect of deuteration on metabolic stability: The C-D bond is stronger than the C-H bond, and therefore, its cleavage during metabolic processes is slower. Quantum calculations can quantify this effect by modeling the transition state of the metabolic reaction (e.g., hydroxylation by cytochrome P450 enzymes) and calculating the difference in activation energy between the deuterated and non-deuterated compounds.
Analyze changes in electronic properties: These calculations can reveal subtle changes in the molecule's electron distribution and vibrational modes upon deuteration.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Incorporating Deuteration
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.net
For Dihydro Cabergoline-(d5 major), a QSAR model could be developed to predict its binding affinity to dopamine receptors based on a set of molecular descriptors. Incorporating descriptors that account for the presence of deuterium would be crucial. These descriptors could include:
Isotopic mass: The increased mass of deuterium.
Vibrational frequencies: The altered vibrational modes of the C-D bonds.
Bond dissociation energies: The higher energy required to break a C-D bond.
By training a QSAR model on a dataset of dopamine agonists, including both deuterated and non-deuterated compounds, it would be possible to predict the activity of new deuterated analogs of cabergoline.
In Silico Metabolic Pathway Prediction and Deuteration Site Selection
In silico tools for metabolism prediction are used to identify the most likely sites of metabolism on a drug molecule and to predict the resulting metabolites. creative-biolabs.comnews-medical.neteurekaselect.comnih.gov These methods can be ligand-based, relying on the chemical structure of the compound, or structure-based, which involve docking the molecule into the active site of metabolic enzymes like cytochrome P450s.
For Dihydro Cabergoline-(d5 major), these tools can be used to:
Predict the metabolic "soft spots" of cabergoline: Identifying the positions on the cabergoline molecule that are most susceptible to metabolic modification.
Justify the site of deuteration: The selection of the N-propyl group for deuteration is likely based on the prediction that this site is a primary location for metabolic attack. By replacing hydrogen with deuterium at this position, the rate of metabolism is expected to be reduced, leading to an improved pharmacokinetic profile.
Predict the metabolic fate of the deuterated compound: In silico models can predict the potential metabolites of Dihydro Cabergoline-(d5 major), helping to guide the design of in vitro and in vivo metabolism studies.
Future Research Trajectories and Methodological Innovations for Dihydro Cabergoline D5 Major
Development of Novel Stereoselective Deuteration Methods
The precise, stereoselective introduction of deuterium (B1214612) is critical for creating effective and safe deuterated drugs. For a complex molecule like Dihydro Cabergoline (B1668192), with multiple chiral centers, the development of methods that can selectively deuterate specific positions without altering the core stereochemistry is paramount. Future research will likely focus on advancing several catalytic strategies.
Recent breakthroughs have moved beyond traditional methods, offering more precise control. researchgate.net Methodologies such as transition-metal-catalyzed hydrogen isotope exchange (HIE) have become widely applicable for late-stage deuteration. nih.gov Catalysts based on iridium, palladium, and silver have shown high efficiency and selectivity. nih.govresearchgate.netthieme-connect.de For instance, phosphine-ligated, silver-carbonate complexes can catalyze the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles, a common structural motif in pharmaceuticals. nih.gov Similarly, iridium complexes have been used for highly selective deuteration of N-heterocycles. researchgate.netacs.org
Another promising avenue is the use of biocatalysis. nih.gov Enzymatic transformations offer exceptional selectivity under mild conditions. nih.gov Specifically, NADH-dependent reductases can be used for asymmetric deuteration of C=O, C=N, and C=C bonds with near-perfect chemo-, stereo-, and isotopic selectivity, using inexpensive D₂O as the deuterium source. nih.gov Microbial deuteration, using organisms like Saccharomyces cerevisiae, also presents a cost-effective and environmentally sustainable option for producing specific enantiomers of deuterated compounds. rsc.org
Photocatalysis represents a third frontier, enabling asymmetric radical deuteration at non-benzylic positions using metal-free platforms, which can be particularly useful for complex molecular scaffolds. nih.gov These methods provide powerful tools for creating novel deuterated analogues of Dihydro Cabergoline with high precision.
| Method | Catalyst/System | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis (HIE) | Iridium, Palladium, Silver, Iron Complexes | D₂O, D₂ Gas, CD₃OD | High site-selectivity, applicable to late-stage functionalization of complex molecules. | nih.govresearchgate.netthieme-connect.denih.gov |
| Biocatalysis | NADH-dependent Reductases, Whole-cell microbes (e.g., Yeast) | D₂O | Near-perfect stereoselectivity, mild reaction conditions, environmentally sustainable. | nih.govrsc.org |
| Photoredox Catalysis | Organic Dyes, Chiral Thiols | D₂O | Enables radical-based deuteration at previously inaccessible non-benzylic positions. | nih.gov |
| Flow Chemistry | Heterogeneous Catalysts (e.g., Pd/C) | D₂O (generating D₂ gas in-situ) | Scalable, safe, and efficient for industrial applications. | nih.govthalesnano.com |
Advanced Spectroscopic Techniques for Real-Time Deuteration Monitoring
Optimizing the novel synthetic methods described above requires analytical techniques capable of monitoring the deuteration process in real-time. This allows for precise control over the reaction, ensuring high levels of deuterium incorporation at the desired positions. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for characterizing the final deuterated product, their adaptation for real-time monitoring is a key area of innovation. thalesnano.com
Future methodologies will likely involve coupling continuous flow reactors directly to spectroscopic instruments. nih.gov This setup would allow for immediate feedback on the efficiency and selectivity of the deuteration reaction as parameters like temperature, pressure, and catalyst concentration are adjusted.
Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique with extremely high sensitivity for distinguishing between isotopomers (molecules differing in the position of isotopes) and isotopologues (molecules differing in the number of isotopes). nih.gov Its application could provide an unprecedented level of detail in analyzing the distribution of deuterium within a sample, which is crucial for ensuring the isotopic purity of Dihydro Cabergoline-(d5 major). nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The primary rationale for deuteration is to alter a drug's metabolic profile through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes. researchgate.netnih.gov To fully understand the downstream consequences of this alteration for Dihydro Cabergoline-(d5 major), a systems-level approach is necessary. The integration of multi-omics data—including metabolomics, proteomics, and transcriptomics—can provide a comprehensive picture of how deuteration impacts cellular pathways.
For example, metabolomics studies can precisely identify and quantify the metabolites of both the deuterated and non-deuterated drug, confirming that the intended metabolic pathway is slowed and revealing any potential shifts to alternative pathways. nih.gov Proteomics can then identify changes in the expression of metabolic enzymes (like cytochrome P450s) or drug targets in response to prolonged exposure to the active compound. This integrated approach moves beyond simple pharmacokinetics to provide a deep mechanistic understanding of the biological impact of deuteration.
Applications in Neuroscience Research Beyond Receptor Binding (e.g., neuroinflammation studies in animal models)
While Dihydro Cabergoline-(d5 major) is designed as a dopamine (B1211576) D2 receptor agonist, its enhanced metabolic stability may open up new applications in neuroscience research. A longer half-life and more consistent plasma concentration could make it a superior tool for studying the long-term effects of dopamine receptor stimulation in animal models of neurological disorders.
One significant area of interest is neuroinflammation, a key component of many neurodegenerative diseases. Chronic and stable dopamine receptor agonism, facilitated by the deuterated compound, could be used to investigate the downstream effects on microglial activation, cytokine expression, and other markers of inflammation in the brain. The stable pharmacokinetic profile of Dihydro Cabergoline-(d5 major) would reduce the variability that can confound long-term studies, providing clearer insights into the interplay between dopaminergic signaling and neuroinflammatory processes.
Exploration of Deuterated Analogues for Studying Disease Pathophysiology in Preclinical Models
The use of deuterated compounds as stable isotope tracers is a powerful tool for studying disease pathophysiology. thalesnano.com By using Dihydro Cabergoline-(d5 major) in preclinical models, researchers can accurately trace its journey through the body, quantifying its distribution in target tissues (like the brain) and its rate of metabolism. thalesnano.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
